2-Ethyl-4-methylbenzenesulfonamide
Description
Properties
CAS No. |
199590-68-6 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-8-6-7(2)4-5-9(8)13(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
IOJBGZHUBWDBNR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C)S(=O)(=O)N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)S(=O)(=O)N |
Synonyms |
Benzenesulfonamide, 2-ethyl-4-methyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Substituted Aromatic Precursors
The starting material, 2-ethyl-4-methyltoluene, would require sulfonation at the para position to the methyl group. Sulfonation with concentrated sulfuric acid or oleum introduces the sulfonic acid group, which is subsequently converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Reaction with aqueous ammonia yields the sulfonamide.
Example reaction pathway:
-
Sulfonation:
-
Chlorination:
-
Amidation:
This method’s efficacy depends on the regioselectivity of sulfonation, which is influenced by the directing effects of existing substituents. The methyl group (ortho/para-directing) and ethyl group (meta-directing due to steric hindrance) may complicate site-specific sulfonation.
Catalytic and Green Chemistry Approaches
Recent patents highlight innovations in catalysis and solvent selection to improve yield and sustainability, though these focus on imidazole derivatives. Key principles from these works can be extrapolated:
Catalytic Dehydrogenation and Ring-Closing Reactions
The synthesis of 2-ethyl-4-methylimidazole involves cyclization and dehydrogenation steps using Raney nickel or palladium-carbon (Pd/C) catalysts. For sulfonamides, analogous dehydrogenation steps are unnecessary, but Pd/C’s stability (vs. pyrophoric Raney nickel) makes it a candidate for reductive amination or deprotection steps.
Solvent and Byproduct Management
The use of aromatic hydrocarbons (e.g., xylene) for azeotropic water removal in imidazole synthesis could be adapted to sulfonamide production to drive sulfonation or amidation reactions to completion.
Functionalization of Preformed Sulfonamides
The synthesis of N-acetyl-4-methylbenzenesulfonamide from Chloramine-T (N-chloro-p-toluenesulfonamide) via acetylation demonstrates the feasibility of modifying sulfonamide side chains. For this compound, this suggests:
Direct Alkylation of Sulfonamide Intermediates
Introducing the ethyl group via Friedel-Crafts alkylation post-sulfonation is challenging due to the deactivating nature of the sulfonamide group. Alternatively, starting with a pre-alkylated aromatic precursor (e.g., 2-ethyltoluene) ensures correct substituent positioning before sulfonation.
Comparative Analysis of Methods
While no direct data for this compound exists in the provided sources, Table 1 extrapolates insights from related syntheses:
Table 1: Adaptable Methodologies from Literature
*Hypothetical yield based on analogous reactions.
Challenges and Optimization Opportunities
-
Regioselectivity in Sulfonation: The ethyl group’s steric bulk may direct sulfonation to suboptimal positions. Computational modeling or directed ortho-metalation strategies could improve specificity.
-
Catalyst Selection: Pd/C’s stability makes it preferable to Raney nickel for any reductive steps, though its cost may necessitate recovery protocols.
-
Waste Minimization: Closed-loop systems for solvent recovery (e.g., xylene ) and ammonium byproduct utilization align with green chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
